4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid
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Description
4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C14H16ClNO3 and its molecular weight is 281.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Intermediates
4-Oxobutenoic acids, related to the chemical structure of interest, are recognized for their roles as biologically active species and versatile intermediates in further derivatization processes. A study elaborated on the microwave-assisted synthesis of 4-oxo-2-butenoic acids through aldol-condensation, highlighting the different conditions required for aryl and aliphatic substrates and rationalizing this substituent effect with frontier orbital calculations, suggesting the adaptability and specificity in synthesis methods depending on substituent types (Uguen et al., 2021).
Catalytic Reactions and Environmental Applications
In environmental science, the study of degradation pathways and intermediates is crucial. One study focused on 4-chlorophenol's catalytic ozonation, identifying its intermediates and proposing degradation pathways. This research showed significant decomposition of 4-chlorophenol using a MnOx/γ-Al2O3/TiO2 catalyst, emphasizing the role of hydroxyl radicals in the oxidation process and shedding light on the formation of aromatic compounds and carboxylic acids as predominant oxidative organic intermediates (Qi et al., 2014).
Biological and Pharmacological Research
A novel compound related to 4-(4-chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid, featuring a bicyclic thiohydantoin fused to pyrrolidine, was synthesized and subjected to various analyses, including structural characterization and antimicrobial activity testing. This compound demonstrated notable antibacterial and antimycobacterial activities, highlighting the potential for similar compounds in biological and pharmaceutical applications (Nural et al., 2018).
Properties
IUPAC Name |
4-(4-chlorophenyl)-4-oxo-2-pyrrolidin-1-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-11-5-3-10(4-6-11)13(17)9-12(14(18)19)16-7-1-2-8-16/h3-6,12H,1-2,7-9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXSBMPAHIMXIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930326 |
Source
|
Record name | 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139084-68-7 |
Source
|
Record name | 1-Pyrrolidineacetic acid, alpha-(2-(4-chlorophenyl)-2-oxoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139084687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(4-Chlorophenyl)-4-oxo-2-(pyrrolidin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30930326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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